1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine
Overview
Description
1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine is a complex organic compound that belongs to the class of dibenzo[b,f]oxepine derivatives. These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings. The presence of the 2,4-dichlorophenoxy and nitro groups in the structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenol with 3-nitrodibenzo[b,f]oxepine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include amino derivatives, oxides, and various substituted phenoxy derivatives .
Scientific Research Applications
1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antitumor activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine: The parent compound without the 2,4-dichlorophenoxy and nitro groups.
2,4-dichlorophenoxyacetic acid: A simpler compound with similar phenoxy structure.
3-nitrodibenzo[b,f]oxepine: A related compound with only the nitro group.
Uniqueness
1-(2,4-dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine is unique due to the combination of the 2,4-dichlorophenoxy and nitro groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-2-nitrobenzo[b][1]benzoxepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO4/c21-13-6-8-18(16(22)9-13)27-20-11-14(23(24)25)10-19-15(20)7-5-12-3-1-2-4-17(12)26-19/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEKREBTSKNLIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3OC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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